(5Z)-5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and related research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolone ring under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolone core may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene: Known for its liquid crystalline properties.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Investigated for its potential pharmacological activities.
Uniqueness
5-((Z)-1-{4-[(3-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups and the presence of the thiazolone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN2O3S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-24-16-9-12(10-17-18(23)22-19(21)26-17)6-7-15(16)25-11-13-4-3-5-14(20)8-13/h3-10H,2,11H2,1H3,(H2,21,22,23)/b17-10- |
InChI Key |
OQCNCTPLWKJUKP-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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